molecular formula C20H24N2O4S B2886827 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide CAS No. 2309345-30-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2886827
CAS No.: 2309345-30-8
M. Wt: 388.48
InChI Key: MGXFAGIJVRQWGW-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl ethylamine and the furan-thiophene derivative. These intermediates are then coupled under specific conditions to form the final oxamide compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophen-2-ylacetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide stands out due to its combination of cyclohexene, furan, and thiophene rings, which impart unique chemical and physical properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-16(18-11-15(13-27-18)17-7-4-10-26-17)12-22-20(25)19(24)21-9-8-14-5-2-1-3-6-14/h4-5,7,10-11,13,16,23H,1-3,6,8-9,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXFAGIJVRQWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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